molecular formula C8H5BrN2O4 B15223560 6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B15223560
M. Wt: 273.04 g/mol
InChI Key: PGKDWJJEKYMILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by the presence of bromine and nitro functional groups attached to the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of 2-aminophenol with bromine and nitric acid under controlled conditions. The reaction proceeds through a series of steps, including bromination, nitration, and cyclization, to form the final product. The use of catalysts such as ammonium niobium oxalate and solvents like PEG-400 can enhance the efficiency and selectivity of the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can improve the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-bromo-7-amino-2H-benzo[b][1,4]oxazin-3(4H)-one, while substitution reactions can introduce various functional groups into the benzoxazine ring .

Scientific Research Applications

6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with tailored properties .

Properties

Molecular Formula

C8H5BrN2O4

Molecular Weight

273.04 g/mol

IUPAC Name

6-bromo-7-nitro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C8H5BrN2O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3H2,(H,10,12)

InChI Key

PGKDWJJEKYMILS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.